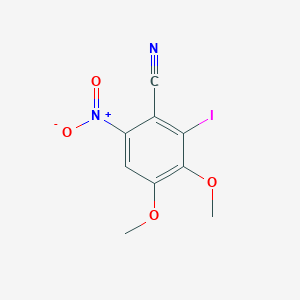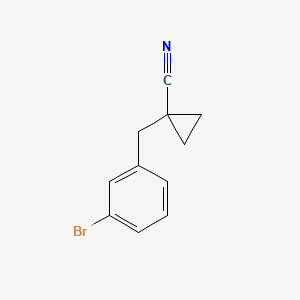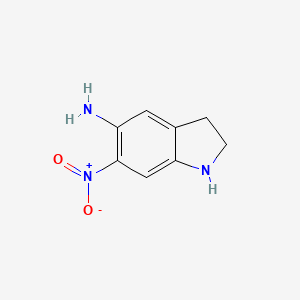
Benzene, (5-bromo-1-pentenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Benzene, (5-bromo-1-pentenyl)- is an organic compound that belongs to the class of styrene derivatives It is characterized by the presence of a bromine atom attached to the third carbon of the propyl chain, which is connected to a styrene moiety
準備方法
Synthetic Routes and Reaction Conditions
Benzene, (5-bromo-1-pentenyl)- can be synthesized through several methods. One common approach involves the bromination of propylstyrene. This process typically uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat conditions . The reaction proceeds via a radical mechanism, resulting in the selective bromination at the allylic position.
Industrial Production Methods
Industrial production of Benzene, (5-bromo-1-pentenyl)- often involves large-scale bromination reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors to maintain consistent reaction conditions and minimize by-products. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product meets industrial standards.
化学反応の分析
Types of Reactions
Benzene, (5-bromo-1-pentenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of different functionalized styrene derivatives.
Addition Reactions: The double bond in the styrene moiety can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Polymerization: Benzene, (5-bromo-1-pentenyl)- can undergo polymerization to form polystyrene derivatives with bromine functionalities.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Azobisisobutyronitrile (AIBN): A radical initiator for bromination.
Hydrogen halides (HCl, HBr): For addition reactions.
Catalysts (e.g., palladium): For cross-coupling reactions.
Major Products Formed
Functionalized Styrene Derivatives: Resulting from substitution reactions.
Dihalogenated Products: From addition reactions.
Polystyrene Derivatives: From polymerization reactions.
科学的研究の応用
Benzene, (5-bromo-1-pentenyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of biological systems and as a precursor for bioactive compounds.
Medicine: Investigated for its potential in drug development and as a functional group in pharmaceutical compounds.
Industry: Utilized in the production of specialty polymers and materials with specific properties.
作用機序
The mechanism of action of Benzene, (5-bromo-1-pentenyl)- involves its reactivity due to the presence of the bromine atom and the styrene moiety. The bromine atom can participate in nucleophilic substitution reactions, while the styrene moiety can undergo addition and polymerization reactions. These reactions are facilitated by the electronic properties of the compound, which influence its reactivity and interaction with other molecules.
類似化合物との比較
Similar Compounds
3-Bromopropyltrimethoxysilane: Similar in structure but contains a trimethoxysilane group instead of a styrene moiety.
3-Bromopropionate Compounds: Contain a carboxylate group instead of a styrene moiety.
Uniqueness
Benzene, (5-bromo-1-pentenyl)- is unique due to its combination of a bromine atom and a styrene moiety, which imparts distinct reactivity and properties. This makes it a valuable compound for various synthetic applications and research studies.
特性
分子式 |
C11H13Br |
|---|---|
分子量 |
225.12 g/mol |
IUPAC名 |
5-bromopent-1-enylbenzene |
InChI |
InChI=1S/C11H13Br/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-9H,2,6,10H2 |
InChIキー |
TZRQBRODRXBKDJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CCCCBr |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Amino-3-methyl-3,5-dihydro-4H-benzo[d][1,2]diazepin-4-one](/img/structure/B8561550.png)


![5-[4-(Methylsulfanyl)phenyl]-2,2'-bithiophene](/img/structure/B8561585.png)

![7-chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B8561596.png)



![5-chloro-2-cyclobutyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8561640.png)
